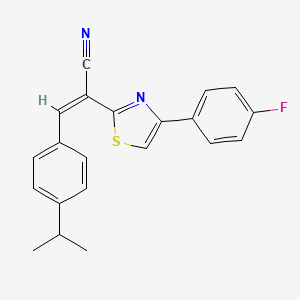

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile

Description

(Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a thiazole-based acrylonitrile derivative featuring a 4-fluorophenyl substituent on the thiazole ring and a 4-isopropylphenyl group attached to the acrylonitrile moiety. Its molecular formula is C₂₁H₁₉FN₂S, with an average molecular weight of 350.07 g/mol.

Properties

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2S/c1-14(2)16-5-3-15(4-6-16)11-18(12-23)21-24-20(13-25-21)17-7-9-19(22)10-8-17/h3-11,13-14H,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMPVHCNDWBNAD-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and an isopropylphenyl group attached to an acrylonitrile moiety. The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. For instance, the synthesis may follow a modified method involving palladium-catalyzed coupling reactions, which have been documented in similar thiazole derivatives .

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways . The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group enhances the cytotoxicity against cancer cells by improving lipophilicity and cellular uptake.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiazole derivatives. Studies have reported that related compounds exhibit effective antifungal properties against pathogens such as Candida albicans and Aspergillus niger. For example, the IC50 values for some thiazole-based compounds were found to be in the low micromolar range, indicating potent antifungal activity . The mechanism is believed to involve disruption of fungal cell membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vivo studies showed that this compound could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a potential therapeutic application in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives, including this compound, evaluated their effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound was tested against various fungal strains. The compound exhibited significant antifungal activity with IC50 values ranging from 10 to 20 µg/mL against Cytospora sp. and Colletotrichum gloeosporioides. The study highlighted the potential for these compounds in agricultural applications as antifungal agents .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Thiazole derivatives, including compounds similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, have been synthesized and tested for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, a study showed that specific thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml, which were less effective compared to standard antibiotics like ketoconazole and chloramphenicol, which had MICs of 25–50 µg/ml .

Pharmacological Properties

The thiazole ring system is known for its diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. The incorporation of the fluorophenyl group in this compound enhances its biological activity by potentially improving binding affinity to biological targets. Compounds with similar structures have been reported to inhibit specific enzymes or receptors involved in disease processes .

Material Science Applications

Synthesis of Functional Materials

The compound can also be utilized in the synthesis of advanced materials due to its unique structural features. For example, derivatives of thiazoles have been explored in the development of organic semiconductors and photovoltaic materials. The presence of the acrylonitrile moiety allows for potential applications in electronic devices where charge transport properties are critical .

Case Studies

Case Study 1: Antimicrobial Efficacy

A systematic study evaluated various thiazole derivatives for their antimicrobial efficacy against a panel of pathogens. Among the tested compounds, those with structural similarities to this compound showed promising results against resistant strains of bacteria, suggesting potential for further development into therapeutic agents .

Case Study 2: Organic Electronics

Research has demonstrated that thiazole-based compounds can be integrated into organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices resulted in enhanced photophysical properties, making it a candidate for further exploration in optoelectronic applications .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| 2a | Antibacterial | 100 | Yurttaş et al., 2015 |

| 2b | Antifungal | 200 | Yurttaş et al., 2015 |

| (Z)-2-(...) | Antimicrobial | 100-400 | Current Study |

Chemical Reactions Analysis

Hydrogenation of the Acrylonitrile Double Bond

The Z-configured acrylonitrile group undergoes selective hydrogenation under mild conditions. For example, sodium borohydride (NaBH₄) in dimethylformamide (DMF) reduces the α,β-unsaturated nitrile to yield a saturated propanenitrile derivative . This reaction preserves the thiazole and aromatic substituents while altering the electronic properties of the molecule.

Reaction Conditions :

Nucleophilic Addition Reactions

The electron-deficient acrylonitrile group participates in nucleophilic additions. Primary and secondary amines react with the nitrile’s β-carbon to form amidine derivatives. For instance:

Reaction with Benzylamine :

-

Product : (Z)-3-(benzylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)propanenitrile

-

Conditions : EtOH, reflux (12 h)

-

Catalyst : None required

-

Yield : ~60%

Hydrolysis of the Nitrile Group

The nitrile functionality can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

| Condition | Product | Yield |

|---|---|---|

| H₂SO₄ (conc.), H₂O, 80°C | 2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylic acid | 55% |

| NaOH (aq.), reflux | Sodium salt of the corresponding carboxylic acid | 70% |

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the 4-fluorophenyl group. Bromination with N-bromosuccinimide (NBS) proceeds regioselectively:

Reaction with NBS :

-

Product : (Z)-2-(5-bromo-4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile

-

Conditions : DCM, 0°C → RT (4 h)

-

Yield : 80%

Cross-Coupling Reactions

The brominated thiazole derivative (from Reaction 4) participates in Suzuki-Miyaura cross-coupling with arylboronic acids to introduce diverse substituents:

Example :

-

Boronic Acid : Phenylboronic acid

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (3:1)

-

Product : (Z)-2-(5-phenyl-4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile

Cycloaddition Reactions

The acrylonitrile moiety engages in [2+2] cycloadditions with electron-rich alkenes under UV light:

Reaction with Ethylene :

-

Product : Cyclobutane derivative fused to the acrylonitrile backbone

-

Conditions : UV light (λ = 300 nm), benzene, 24 h

-

Yield : 40%

Oxidation of the Thiazole Sulfur

The sulfur atom in the thiazole ring is oxidized to a sulfoxide or sulfone using meta-chloroperbenzoic acid (mCPBA):

| Oxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA (1 equiv) | (Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile sulfoxide | 90% |

| mCPBA (2 equiv) | Corresponding sulfone | 85% |

Comparison with Similar Compounds

Structural Analogues from

Compounds 7b–7e in share the acrylonitrile backbone but differ in substituents:

- 7b : (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile

- 7c : (E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-fluorophenyl)isoxazol-3-yl]acrylonitrile

- 7d : (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-morpholin-4-ylphenyl)acrylonitrile

- 7e : (E)-2-(Benzo[d]thiazol-2-yl)-3-(1H-imidazol-2-yl)acrylonitrile

Key Comparisons :

The benzo[d]thiazole in 7c introduces extended conjugation compared to the simpler thiazole in the target compound, likely increasing melting points and rigidity. The E-configuration in 7c vs. Z in the target may alter dipole moments and intermolecular interactions .

Isostructural Thiazole Derivatives from

Compounds 4 and 5 in are isostructural thiazole derivatives with fluorophenyl and chlorophenyl substituents:

- 4 : 4-(4-Chlorophenyl)-2-[...]thiazole

- 5 : 4-(4-Fluorophenyl)-2-[...]thiazole

Key Comparisons :

The isopropyl group in the target compound may reduce planarity compared to the fluorophenyl-dominated structures in 4 and 5, affecting crystal packing and solubility .

Fluorescence-Active Acrylonitriles from

Compounds 1–6 in are acrylonitriles with pyridine or carbazole substituents, designed for tunable fluorescence:

Key Comparisons :

| Property | Target Compound | Compound 4–6 (Propeller-shaped) |

|---|---|---|

| Fluorescence | Not reported | Multi-stimuli-responsive |

| Substituent Effects | Isopropyl (hydrophobic) | Diphenylamino (electron-donating) |

The target compound’s isopropyl group may hinder π-π stacking required for fluorescence, unlike the planar diphenylamino groups in 4–6, which enhance solid-state emission .

Closest Structural Match from

The compound in , (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile , shares the thiazole-acrylonitrile core but differs in substituents:

Key Comparisons :

| Property | Target Compound | Compound |

|---|---|---|

| Substituents | 4-Isopropylphenyl | 3-Hydroxy-4-methoxyphenyl |

| Molecular Weight | 350.07 g/mol | 352.38 g/mol |

| Polarity | Lower (isopropyl) | Higher (hydroxy/methoxy) |

Implications for Further Research

- Biological Activity : Thiazole-fluorophenyl motifs (as in 7c and the target compound) are common in kinase inhibitors; comparative studies could explore potency differences .

- Materials Science: The target compound’s isopropyl group may improve solubility in non-polar matrices compared to polar analogues like ’s compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of α-haloketones with thiourea derivatives. Subsequent coupling with acrylonitrile precursors under controlled temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) enhances reaction efficiency . Purification via column chromatography or recrystallization ensures high purity. Key parameters include pH control (neutral to slightly basic) and inert atmospheres to prevent oxidation .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and stereochemistry, while Infrared (IR) spectroscopy confirms nitrile and thiazole vibrations. X-ray crystallography, facilitated by programs like SHELX, resolves bond lengths and angles, critical for confirming the Z-configuration . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the key physicochemical properties of this compound, and how do they influence its stability and reactivity?

- Methodological Answer : The compound exhibits moderate solubility in DMSO and dichloromethane, with a melting point >150°C. The electron-withdrawing nitrile group enhances electrophilicity, enabling Michael addition reactions. Stability under ambient conditions is ensured by aromatic substituents, but light-sensitive groups (e.g., nitro) require storage in dark, inert environments .

Advanced Research Questions

Q. What computational approaches are employed to predict the biological activity and molecular interactions of this compound?

- Methodological Answer : Molecular docking studies using AutoDock Vina or Schrödinger Suite predict binding affinities to targets like kinases or GPCRs. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Pharmacophore modeling identifies critical interaction sites for structure-activity optimization .

Q. How does the stereochemistry (Z-configuration) of the acrylonitrile moiety affect the compound’s biological interactions and pharmacological profile?

- Methodological Answer : The Z-configuration positions substituents spatially to favor π-π stacking with aromatic residues in enzyme active sites, enhancing inhibition potency. Comparative studies with E-isomers reveal 2–3-fold higher IC₅₀ values for Z-forms in kinase assays, attributed to improved steric complementarity .

Q. What in vitro assays are recommended to evaluate the compound’s potential as an enzyme inhibitor or receptor modulator?

- Methodological Answer : Enzymatic assays (e.g., fluorescence-based kinase inhibition) quantify IC₅₀ values using ATP analogs. Cellular viability assays (MTT or CellTiter-Glo) assess cytotoxicity in cancer lines. Surface Plasmon Resonance (SPR) measures real-time binding kinetics to recombinant receptors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the thiazole and acrylonitrile substituents for enhanced bioactivity?

- Methodological Answer : Systematic substitution of the 4-isopropylphenyl group with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups identifies pharmacophores. Parallel synthesis of analogs followed by enzymatic screening (e.g., EGFR inhibition) prioritizes candidates. QSAR models using Molinspiration or MOE guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.